molecular formula C33H28O4 B3177962 1,1',1'',1'''-(Methanetetrayltetrakis(benzene-4,1-diyl))tetraethanone CAS No. 313484-93-4

1,1',1'',1'''-(Methanetetrayltetrakis(benzene-4,1-diyl))tetraethanone

Cat. No. B3177962
CAS RN: 313484-93-4
M. Wt: 488.6 g/mol
InChI Key: CAFYIOYXMUILEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,1’,1’‘,1’‘’-(Methanetetrayltetrakis(benzene-4,1-diyl))tetraethanone” is a chemical compound with the molecular formula C33H28O4 . It is also known as "Tetra (4-acetylphenyl)methane" . The average mass of this compound is 416.512 Da .


Physical And Chemical Properties Analysis

The compound “1,1’,1’‘,1’‘’-(Methanetetrayltetrakis(benzene-4,1-diyl))tetraethanone” has a molecular weight of 488.57 . It should be stored in a dark place, sealed in dry conditions, and at room temperature . The boiling point of this compound is not specified .

Scientific Research Applications

Crystal Structure Studies

  • Application : The compound's crystal structure has been studied, revealing the formation of cavities and specific hydrogen bonding patterns. This highlights its potential in crystallography and material science research (Trillo et al., 2013).

Material Science and Electronics

  • Application : Research indicates that derivatives of this compound have been used in developing novel materials for optoelectronics. These materials demonstrate promising optoelectronic properties and are highly soluble in common organic solvents (Rananaware et al., 2017).

Gas Adsorption and Separation

  • Application : Studies on microporous polyimides, which include derivatives of this compound, show significant potential for adsorption and separation of gases like CO2. This application is crucial in environmental science and engineering (Li & Wang, 2013).

Luminescence Sensing and Pesticide Removal

  • Application : Thiophene-based metal-organic frameworks (MOFs) containing related compounds have been developed for luminescent sensing and efficient removal of environmental contaminants like pesticides (Zhao et al., 2017).

Organic Synthesis and Molecular Structure

  • Application : The compound's derivatives have been synthesized and their molecular structures analyzed, contributing to advancements in organic chemistry and molecular engineering (Quast et al., 2000).

Safety and Hazards

The compound “1,1’,1’‘,1’‘’-(Methanetetrayltetrakis(benzene-4,1-diyl))tetraethanone” is labeled with a warning signal word . Precautionary statements include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

1-[4-[tris(4-acetylphenyl)methyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28O4/c1-21(34)25-5-13-29(14-6-25)33(30-15-7-26(8-16-30)22(2)35,31-17-9-27(10-18-31)23(3)36)32-19-11-28(12-20-32)24(4)37/h5-20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFYIOYXMUILEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(=O)C)(C3=CC=C(C=C3)C(=O)C)C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1',1'',1'''-(Methanetetrayltetrakis(benzene-4,1-diyl))tetraethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1',1'',1'''-(Methanetetrayltetrakis(benzene-4,1-diyl))tetraethanone
Reactant of Route 2
Reactant of Route 2
1,1',1'',1'''-(Methanetetrayltetrakis(benzene-4,1-diyl))tetraethanone
Reactant of Route 3
1,1',1'',1'''-(Methanetetrayltetrakis(benzene-4,1-diyl))tetraethanone
Reactant of Route 4
1,1',1'',1'''-(Methanetetrayltetrakis(benzene-4,1-diyl))tetraethanone
Reactant of Route 5
1,1',1'',1'''-(Methanetetrayltetrakis(benzene-4,1-diyl))tetraethanone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,1',1'',1'''-(Methanetetrayltetrakis(benzene-4,1-diyl))tetraethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.